

Application Notes and Protocols: Enrasentan in Cardiac Hypertrophy Models

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Compound of Interest

Compound Name: *Enrasentan*

Cat. No.: *B1671347*

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Introduction

Enrasentan is a mixed endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist with a higher affinity for the ETA receptor.^[1] Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, is implicated in the pathophysiology of cardiac hypertrophy.^{[1][2]} Elevated levels of ET-1 are observed in various cardiovascular diseases, including heart failure. By blocking the actions of ET-1, **Enrasentan** has shown potential in preclinical models to mitigate the development of cardiac hypertrophy and improve cardiac function.^{[1][3]} These application notes provide a comprehensive overview of the use of **Enrasentan** in a well-established animal model of cardiac hypertrophy, including detailed protocols and a summary of its effects.

Mechanism of Action

Enrasentan competitively antagonizes the binding of endothelin-1 to both ETA and ETB receptors. The ETA receptor, predominantly found on vascular smooth muscle cells and cardiomyocytes, mediates vasoconstriction and cell growth. The ETB receptor, located on endothelial cells, is involved in the release of vasodilators like nitric oxide and prostacyclin. In the context of cardiac hypertrophy, the binding of ET-1 to its receptors on cardiomyocytes activates several downstream signaling pathways that promote hypertrophic growth.

By blocking these receptors, **Enrasentan** is hypothesized to inhibit the signaling cascades that lead to increased protein synthesis, re-expression of fetal genes, and ultimately, the

enlargement of cardiomyocytes. This intervention aims to prevent or reverse the pathological remodeling of the heart associated with chronic pressure overload and other hypertrophic stimuli.

Signaling Pathways in Endothelin-1 Induced Cardiac Hypertrophy

The hypertrophic effects of Endothelin-1 are mediated by a complex network of intracellular signaling pathways. **Enrasentan**, by blocking the initial receptor activation, is expected to attenuate these downstream events.



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References

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